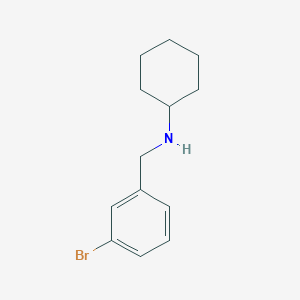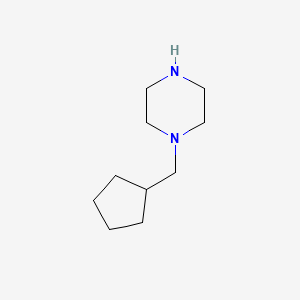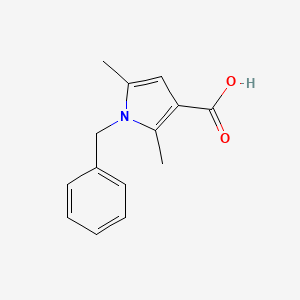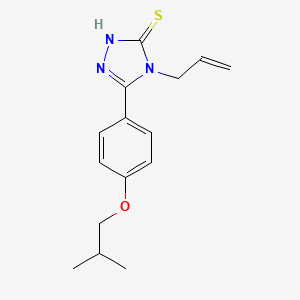
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione
概要
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a Schiff base ligand has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde . Another study reported the preparation of aromatic polyimides from a new aromatic diamine monomer .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” are not found, studies on similar compounds have been reported. For example, the synthesis of thiophene derivatives by heterocyclization of various substrates has been discussed . Another study reported the Suzuki–Miyaura coupling of boron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the properties of polyporphyrin films deposited on various electrodes have been investigated . Another study reported the spectroscopic characterization, molecular structure, and dielectric studies of 4-(3-aminophenyl)benzonitrile .科学的研究の応用
Medicinal Applications
The compound could have potential medicinal applications. For instance, similar compounds like imidazopyridines have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets . The mode of action of these compounds is via T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial and anti-TB agents .
Anti-Trypanosomal Agents
Substituted 2-(3-aminophenyl)oxazolopyridine core was used as a starting point for the development of substituted 2-phenylimidazopyridines as anti-HAT (anti-human African trypanosomiasis) agents . This suggests that the compound “2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” could potentially be used in the development of anti-trypanosomal agents.
Sensing Applications
Boronic acids, which have similar structures to the compound , are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
Boronic acids are also used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . This suggests that the compound “2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” could potentially be used in similar applications.
Electrophoresis of Glycated Molecules
Boronic acids were also used for electrophoresis of glycated molecules . This suggests that the compound “2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” could potentially be used in similar applications.
Building Materials for Microparticles
Boronic acids were also employed as building materials for microparticles for analytical methods . This suggests that the compound “2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione” could potentially be used in similar applications.
作用機序
Target of Action
The primary target of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . Its expression is highly restricted on normal tissues, making it a promising target for cancer therapy .
Mode of Action
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is part of a class of compounds known as antibody-drug conjugates (ADCs) . It contains an anti-FolRα human IgG1 antibody (SP8166) conjugated to a proprietary cleavable drug-linker (SC239) . SC239 contains a tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, which has potent cytotoxic activity and is a weak substrate for efflux pumps . The interaction of this compound with its target leads to changes in the target cells, resulting in their death .
Biochemical Pathways
It is known that the compound’s mode of action involves theSuzuki–Miyaura (SM) coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is part of a well-defined, homogeneous adc with a drug-antibody ratio (dar) of approximately 4 . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione is the death of target cells. The compound has potent cytotoxic activity and is capable of inducing apoptosis in target cells .
Safety and Hazards
The safety data sheet for similar compounds provides information on hazards and safety precautions. For instance, benzophenone imine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, 2-(3-Aminophenyl)ethanol, is reported to be harmful if swallowed and causes serious eye irritation .
将来の方向性
The future directions for similar compounds involve their use in various applications. For instance, imidazopyridines have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets . Another study highlighted the role of molecularly imprinted polymers in enhancing the sensitivity and specificity of sensors . The development of novel first-in-class antituberculosis drugs targeting Mycobacterium tuberculosis cellular energy production has also been reported .
特性
IUPAC Name |
2-(3-aminophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPLRJVJUNAQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359375 | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
CAS RN |
32338-22-0 | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)
![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)



![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)





![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)